1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone
Description
Nomenclature and IUPAC Classification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the official designation being 1-(3-amino-4-(benzyloxy)-2-hydroxyphenyl)ethan-1-one. This naming convention accurately reflects the compound's structural features, beginning with the ethanone functionality and systematically describing the substitution pattern on the aromatic ring. The compound is registered under Chemical Abstracts Service number 871101-87-0, providing a unique identifier for chemical databases and regulatory purposes.
Alternative nomenclature systems have been employed in various research contexts, with some literature referring to the compound by its structural components or synthetic origins. The molecular descriptor language representations, including Simplified Molecular Input Line Entry System and International Chemical Identifier formats, provide standardized methods for computational chemistry applications and database searching. These systematic naming approaches ensure consistent identification across different research platforms and facilitate accurate communication within the scientific community.
The compound's classification within chemical taxonomy places it among substituted acetophenones, specifically those containing both amino and ether functionalities. This classification is significant for understanding its chemical behavior and predicting potential synthetic transformations. The presence of multiple functional groups necessitates careful consideration of nomenclature hierarchy, with the ketone functionality typically taking precedence in systematic naming conventions.
Historical Development in Heterocyclic Chemistry
The development of this compound emerged from the broader research trajectory in acetophenone derivative chemistry, which has been a cornerstone of heterocyclic compound synthesis for several decades. Historical research into acetophenone derivatives began with the recognition that these compounds serve as versatile building blocks for complex heterocyclic systems, leading to extensive investigation of their synthetic potential. The specific development of amino-substituted benzyloxy acetophenones represents a more recent advancement, driven by the need for multifunctional scaffolds in pharmaceutical research.
Early investigations into acetophenone derivatives focused primarily on simple substitution patterns, but the field evolved to embrace more complex functionalization strategies as synthetic methodologies advanced. The introduction of benzyloxy protecting groups combined with amino functionalities represented a significant step forward in creating molecules capable of participating in multiple synthetic transformations while maintaining structural integrity. This development was particularly important for heterocyclic chemistry, where the ability to selectively modify specific functional groups while preserving others is crucial for successful synthetic outcomes.
Recent advances in heterocyclic compound synthesis have highlighted the importance of multifunctional starting materials like this compound in creating diverse molecular architectures. The compound has been utilized in the synthesis of various heterocyclic systems, including fused ring structures and multi-component reaction products. These applications have demonstrated the compound's versatility and established its position as a valuable synthetic intermediate in modern heterocyclic chemistry.
The historical progression of acetophenone derivative research has been marked by increasing sophistication in both synthetic methodology and target molecule complexity. Early work focused on simple condensation reactions and straightforward functional group transformations, while contemporary research emphasizes multi-component reactions and cascade processes that can rapidly build molecular complexity. The development of this compound exemplifies this evolution, representing a sophisticated starting material capable of participating in advanced synthetic transformations.
Position Within Acetophenone Derivative Research
Within the broader landscape of acetophenone derivative research, this compound occupies a unique position due to its combination of multiple reactive functional groups and synthetic accessibility. The compound represents an advanced generation of acetophenone derivatives that have been specifically designed to maximize synthetic utility while maintaining reasonable stability and handling characteristics. This positioning has made it particularly valuable in pharmaceutical research, where the ability to rapidly access diverse molecular architectures is essential for drug discovery programs.
Current research trends in acetophenone derivative chemistry emphasize the development of compounds that can serve as platforms for diversity-oriented synthesis, and this compound exemplifies this approach. The compound's structure incorporates features that enable participation in multiple reaction pathways, including nucleophilic substitution, condensation reactions, and cyclization processes. These capabilities align with contemporary synthetic chemistry goals of maximizing molecular diversity from minimal starting material investment.
The compound's significance within acetophenone research is further enhanced by its demonstrated utility in heterocyclic synthesis applications. Unlike simpler acetophenone derivatives that may be limited to specific transformation types, this compound has shown versatility across multiple reaction categories, including the formation of five-, six-, and seven-membered heterocyclic rings. This broad applicability has positioned it as a preferred starting material for researchers seeking to explore novel heterocyclic architectures and develop new synthetic methodologies.
The research landscape surrounding this compound continues to evolve, with current investigations focusing on expanding its applications in medicinal chemistry and materials science. The compound's proven utility in enzyme interaction studies and cellular pathway modulation has opened new avenues for pharmaceutical research, while its synthetic versatility continues to attract attention from synthetic chemists developing novel methodologies. These ongoing research directions ensure that the compound will remain an important component of acetophenone derivative chemistry for the foreseeable future.
Properties
IUPAC Name |
1-(3-amino-2-hydroxy-4-phenylmethoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10(17)12-7-8-13(14(16)15(12)18)19-9-11-5-3-2-4-6-11/h2-8,18H,9,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDBWSYVDANFKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)OCC2=CC=CC=C2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50728585 | |
| Record name | 1-[3-Amino-4-(benzyloxy)-2-hydroxyphenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50728585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871101-87-0 | |
| Record name | 1-[3-Amino-4-(benzyloxy)-2-hydroxyphenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50728585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Summary Table of Preparation Methods
| Step No. | Reaction Type | Starting Material/Intermediate | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Benzyloxy substitution | 1-(3-hydroxy-4-nitrophenyl)ethanone | Benzyl bromide, K2CO3, acetone (reflux) | 50–60°C | 7 h | High | Nucleophilic substitution |
| 2 | Nitro reduction | 1-(4-(benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone | Zinc, Acetic acid | 40°C | 2.25 h | 97 | Inert atmosphere required |
| 3 | Hydroxylation/Acetylation | Hydroxy-substituted aromatic intermediate | Acetyl chloride, AlCl3 (Friedel-Crafts) | Ambient to reflux | Varies | Moderate to high | Formation of ethanone group |
Chemical Reactions Analysis
Types of Reactions
1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone undergoes various types of chemical reactions including:
Oxidation: Conversion to quinones or other oxidized forms.
Reduction: Further reduction of the ethanone group to yield alcohols.
Substitution: Amino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Often involves reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Uses reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Employs electrophilic reagents like nitrobenzene or halogens in the presence of catalysts.
Major Products Formed
Oxidation: Phenylquinones.
Reduction: Corresponding alcohols.
Substitution: Various substituted phenyl ethanone derivatives.
Scientific Research Applications
1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone has wide-ranging applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for producing more complex molecules.
Biology: Studied for its potential biological activity, such as enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials, dyes, and polymers.
Mechanism of Action
The mechanism by which 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone exerts its effects can vary depending on its application:
Molecular Targets: May interact with specific enzymes or receptors, affecting their activity.
Pathways Involved: Can influence biochemical pathways related to inflammation, oxidation-reduction processes, or cellular signaling.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Features and Substituent Positions
Key Observations :
- Benzyloxy vs. Methoxy: Benzyloxy groups (e.g., in the target compound) increase steric bulk and lipophilicity compared to methoxy groups (e.g., in 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone) .
Physicochemical Properties
Table 2: Physicochemical Comparison
Biological Activity
1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone (commonly referred to as the compound) is an organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. Characterized by its unique structure, which includes an amino group, a benzyloxy group, and a hydroxyphenyl moiety attached to an ethanone backbone, this compound exhibits various interactions with biological macromolecules.
- Molecular Formula : C15H15NO3
- Molecular Weight : 257.29 g/mol
The presence of functional groups such as amino and hydroxy allows the compound to engage in hydrogen bonding and π-π interactions, which are crucial for its biological activity.
Biological Activity Overview
Research indicates that this compound possesses a range of biological activities, making it a candidate for pharmaceutical applications. Its mechanisms of action often involve:
- Enzyme Interaction : The compound can modulate enzyme activities through specific binding interactions.
- Protein Binding : It forms stable complexes with proteins, influencing their functions and potentially altering cellular processes.
The compound's effectiveness is largely attributed to its ability to interact with specific molecular targets. The amino and hydroxy groups facilitate hydrogen bonding, while the benzyloxy group enhances lipophilicity and membrane permeability compared to similar compounds. This unique combination allows for better bioavailability and efficacy in therapeutic contexts.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| 1-(3-Amino-4-hydroxyphenyl)ethanone | 0.86 | Lacks the benzyloxy group; different solubility properties. |
| 1-(3-Amino-5-methoxy-2-hydroxyphenyl)ethanone | 0.82 | Contains a methoxy group; alters interaction dynamics. |
| 1-(3-Amino-4-(benzyloxy)phenyl)ethanone | 0.93 | Similar structure but lacks hydroxyl substitution. |
| 1-(5-(Benzyloxy)-2-hydroxyphenyl)ethanone | 0.82 | Different positioning of functional groups affects reactivity. |
This table highlights how the benzyloxy moiety enhances the compound's properties compared to its analogs.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Enzyme Inhibition Studies : In vitro assays have demonstrated that the compound inhibits specific enzymes involved in metabolic pathways, suggesting potential applications in treating metabolic disorders.
- Cellular Interaction Studies : Research has shown that this compound interacts with cellular receptors, modulating signaling pathways that are critical for cell survival and proliferation.
- Therapeutic Applications : Ongoing research is investigating its role as a potential therapeutic agent in cancer treatment due to its ability to induce apoptosis in cancer cells through targeted enzyme inhibition.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone, and how can reaction conditions be systematically optimized?
- Methodology : Begin with nucleophilic substitution of benzyl bromide onto a hydroxylated acetophenone precursor (e.g., 1-(3-amino-2-hydroxy-4-methoxyphenyl)ethanone) using potassium carbonate as a base in acetone at 50–60°C for 7 hours under reflux . Monitor reaction progress via TLC. Optimize yield by adjusting solvent polarity (e.g., switching acetone to DMF for slower reactions) or catalyst loading. Post-synthesis, purify via recrystallization in ethanol.
- Key Parameters : Temperature control (±2°C), stoichiometric ratios (1:1.1 molar excess of benzyl bromide), and purity of starting materials (analytical-grade reagents recommended) .
Q. How can the structural identity of this compound be confirmed using spectroscopic techniques?
- Methodology :
- FTIR : Identify characteristic peaks for amino (~3300 cm⁻¹ N-H stretch), benzyloxy (~1250 cm⁻¹ C-O-C stretch), and carbonyl (~1680 cm⁻¹ C=O stretch) groups .
- NMR : Use ¹H NMR to resolve aromatic protons (δ 6.5–7.5 ppm) and methyl groups (δ 2.5 ppm for acetyl). ¹³C NMR confirms quaternary carbons (e.g., benzyloxy-linked aromatic carbons at δ 160–165 ppm) .
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ matching the theoretical molecular weight (e.g., C₁₅H₁₅NO₃: 257.3 g/mol) .
Advanced Research Questions
Q. What mechanistic insights govern the regioselectivity of benzyloxy group introduction in this compound’s synthesis?
- Methodology : Employ density functional theory (DFT) calculations to model electron density distribution on the aromatic ring. The amino and hydroxyl groups act as ortho/para directors, favoring benzyloxy substitution at the 4-position. Validate experimentally by synthesizing analogs with blocking groups (e.g., methyl at position 5) and analyzing substitution patterns via HPLC .
Q. How can computational modeling predict the compound’s reactivity in nucleophilic or electrophilic reactions?
- Methodology : Use software like Gaussian or ORCA to calculate frontier molecular orbitals (HOMO/LUMO). The electron-rich amino and hydroxyl groups increase HOMO energy, enhancing susceptibility to electrophilic attack (e.g., nitration). Compare with experimental results from halogenation or acylation reactions .
Q. What strategies mitigate oxidative degradation of the amino group during storage or biological assays?
- Methodology :
- Stability Testing : Store the compound under inert atmosphere (N₂/Ar) at –20°C and monitor degradation via HPLC over 30 days.
- Derivatization : Protect the amino group as a tert-butoxycarbonyl (Boc) derivative during synthesis, then deprotect post-purification .
Q. How do structural modifications (e.g., halogen substitution) affect bioactivity in antioxidant assays?
- Methodology : Synthesize analogs with bromo or fluoro substituents at position 5. Evaluate antioxidant activity via DPPH radical scavenging assays. Correlate results with Hammett σ values to quantify electronic effects. For example, electron-withdrawing groups (e.g., Br) may reduce activity compared to electron-donating groups (e.g., OCH₃) .
Data Contradiction and Reproducibility Analysis
Q. How should researchers address discrepancies in reported yields for benzyloxy-substituted acetophenone derivatives?
- Methodology :
- Statistical Analysis : Compare yields across studies (e.g., 70–90% in vs. 50–60% in other protocols) using ANOVA to identify significant variables (e.g., solvent, reaction time).
- Reproducibility Checks : Replicate reactions under identical conditions, ensuring equipment calibration (e.g., temperature probes) and reagent batch consistency. Publish raw data and detailed protocols to enhance transparency .
Q. Why do biological activity results vary across studies using similar in vitro models?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
